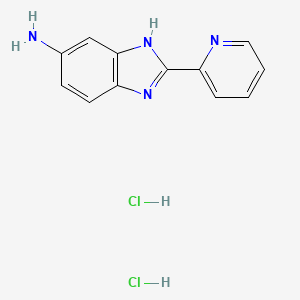

2-(pyridin-2-yl)-1H-1,3-benzodiazol-5-amine dihydrochloride

Übersicht

Beschreibung

The compound is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom . The pyridine ring occurs in many important compounds, including azines and the vitamins niacin and pyridoxine .

Synthesis Analysis

While specific synthesis methods for “2-(pyridin-2-yl)-1H-1,3-benzodiazol-5-amine dihydrochloride” are not available, pyridine derivatives can be synthesized through various methods. For instance, cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis are some of the methods used .

Zukünftige Richtungen

The future directions in the field of pyridine derivatives involve the development of novel synthetic methods and the exploration of their biological activities. For instance, there is interest in improving the poor reaction success of 2-pyridyl boron nucleophiles in Suzuki–Miyaura cross-coupling reactions .

Wirkmechanismus

Target of Action

The primary target of 2-(pyridin-2-yl)-1H-1,3-benzodiazol-5-amine dihydrochloride is collagen prolyl 4-hydroxylase , an enzyme involved in the synthesis of collagen . This compound has been evaluated for its biological activities against immortalized rat hepatic stellate cells (HSC-T6), which play a crucial role in liver fibrosis .

Mode of Action

The compound interacts with its target, collagen prolyl 4-hydroxylase, and inhibits its activity This inhibition results in a decrease in the synthesis of collagen, a key component of the extracellular matrix

Biochemical Pathways

The inhibition of collagen prolyl 4-hydroxylase affects the collagen synthesis pathway. This leads to a decrease in the production of collagen, which in turn can reduce fibrosis, a condition characterized by excessive deposition of collagen and other extracellular matrix components .

Result of Action

The compound’s action results in a significant reduction in the expression of collagen and the content of hydroxyproline in cell culture medium in vitro . This indicates that the compound has potential anti-fibrotic effects. In fact, some derivatives of this compound have shown better anti-fibrotic activities than Pirfenidone and Bipy55′DC .

Biochemische Analyse

Biochemical Properties

2-(pyridin-2-yl)-1H-1,3-benzodiazol-5-amine dihydrochloride plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with collagen prolyl 4-hydroxylases, which are enzymes involved in the hydroxylation of proline residues in collagen . This interaction inhibits the activity of these enzymes, leading to a reduction in collagen synthesis. Additionally, the compound has shown potential in inhibiting the expression of collagen type I alpha 1 protein, which is crucial for the formation of collagen fibers .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. In immortalized rat hepatic stellate cells, the compound has been shown to inhibit the expression of collagen and reduce the content of hydroxyproline in the cell culture medium . This indicates its potential in modulating cellular functions related to fibrosis. Furthermore, the compound influences cell signaling pathways by inhibiting the activity of collagen prolyl 4-hydroxylases, which play a role in the post-translational modification of collagen .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. The compound binds to the active site of collagen prolyl 4-hydroxylases, inhibiting their enzymatic activity . This inhibition prevents the hydroxylation of proline residues in collagen, leading to a decrease in collagen synthesis. Additionally, the compound has been observed to affect gene expression by downregulating the expression of collagen type I alpha 1 protein .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound has shown stability in in vitro studies, maintaining its inhibitory effects on collagen synthesis over extended periods

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that at lower dosages, the compound effectively inhibits collagen synthesis without causing significant adverse effects . At higher dosages, there may be potential toxic effects, including disruption of normal cellular functions and potential toxicity to liver cells . It is crucial to determine the optimal dosage that maximizes the compound’s therapeutic effects while minimizing adverse effects.

Metabolic Pathways

This compound is involved in metabolic pathways related to collagen synthesis and degradation. The compound interacts with collagen prolyl 4-hydroxylases, inhibiting their activity and thereby affecting the hydroxylation of proline residues in collagen This interaction disrupts the normal metabolic flux of collagen synthesis, leading to a reduction in collagen production

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications Understanding its subcellular localization can provide insights into its mechanism of action and potential interactions with other biomolecules

Eigenschaften

IUPAC Name |

2-pyridin-2-yl-3H-benzimidazol-5-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N4.2ClH/c13-8-4-5-9-11(7-8)16-12(15-9)10-3-1-2-6-14-10;;/h1-7H,13H2,(H,15,16);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXHPGSIYMYCPDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NC3=C(N2)C=C(C=C3)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

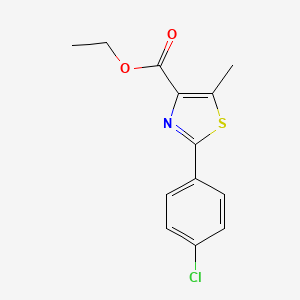

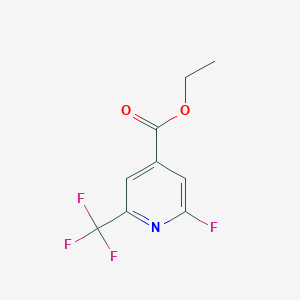

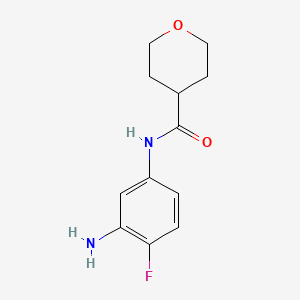

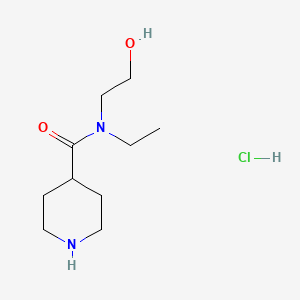

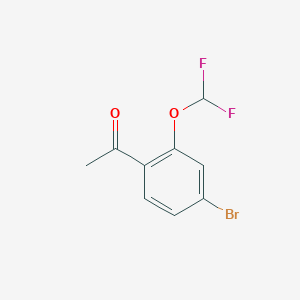

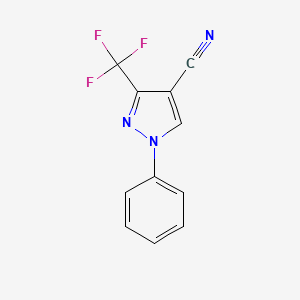

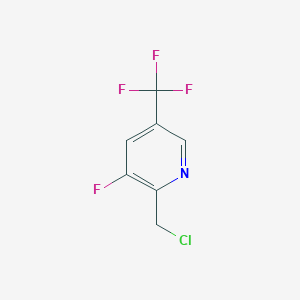

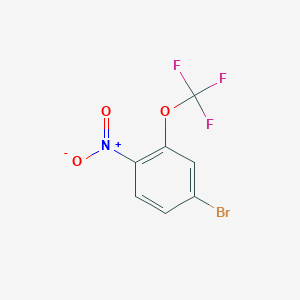

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.